molecular formula C19H17Br2P B085707 (Bromomethyl)triphenylphosphonium bromide CAS No. 1034-49-7

(Bromomethyl)triphenylphosphonium bromide

Cat. No.: B085707
CAS No.: 1034-49-7
M. Wt: 436.1 g/mol
InChI Key: YFTMLUSIDVFTKU-UHFFFAOYSA-M
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Description

(Bromomethyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C19H17Br2P. It is a quaternary phosphonium salt, characterized by the presence of a bromomethyl group attached to a triphenylphosphonium moiety. This compound is widely used in organic synthesis, particularly in the Wittig reaction, which is a method for converting carbonyl compounds into alkenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

(Bromomethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with bromomethane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as acetonitrile or dichloromethane. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure. The product is then purified through recrystallization or other separation techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

(Bromomethyl)triphenylphosphonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile and reaction conditions. For example, reacting this compound with an amine can produce a phosphonium salt with an amine substituent .

Scientific Research Applications

(Bromomethyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Methyltriphenylphosphonium bromide
  • (3-Bromopropyl)triphenylphosphonium bromide
  • (Chloromethyl)triphenylphosphonium chloride

Uniqueness

(Bromomethyl)triphenylphosphonium bromide is unique due to its specific reactivity in the Wittig reaction, which allows for the efficient formation of alkenes from carbonyl compounds. Its bromomethyl group provides a versatile site for substitution reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

bromomethyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrP.BrH/c20-16-21(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19;/h1-15H,16H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFTMLUSIDVFTKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CBr)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Br2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80908358
Record name (Bromomethyl)(triphenyl)phosphanium bromide
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Molecular Weight

436.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034-49-7
Record name Phosphonium, (bromomethyl)triphenyl-, bromide (1:1)
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Record name 1034-49-7
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Record name (Bromomethyl)(triphenyl)phosphanium bromide
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Record name (bromomethyl)triphenylphosphonium bromide
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Synthesis routes and methods I

Procedure details

Under a nitrogen atmosphere, a stirred solution of 215.0 grams (0.82 mole) of triphenylphosphine and 115 mL (1.64 moles) of dibromomethane in 600 mL of toluene was heated at reflux for about eight hours. After this time a solid was collected by filtration. The filtrate was again heated to reflux where it stirred for an additional eight hours. The mixture was cooled and additional solid was collected by filtration. The two solids were combined, yielding about 280 grams of bromomethyl triphenylphosphonium bromide.
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Synthesis routes and methods II

Procedure details

A mixture of hydroxymethyl)triphenylphosphonium bromide and phosphorus tribromide in benzene is heated at reflux for 23 h with stirring. After this time the solution is dark orange and an orange solid is present. The mixture is cooled to 25° C. and methanol is added. The solvent was removed at reduced pressure and the residue treated with water to extract the phosphonium salt. The aqueous extracts were saturated with solid potassium bromide and extracted with chloroform. The phosphonium salts are crystallized from hot chloroform by addition of ethyl acetate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Bromomethyl)triphenylphosphonium bromide
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(Bromomethyl)triphenylphosphonium bromide
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(Bromomethyl)triphenylphosphonium bromide
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(Bromomethyl)triphenylphosphonium bromide
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(Bromomethyl)triphenylphosphonium bromide
Reactant of Route 6
(Bromomethyl)triphenylphosphonium bromide

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